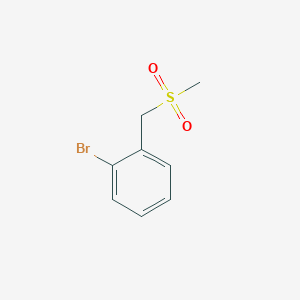

1-Bromo-2-((methylsulfonyl)methyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

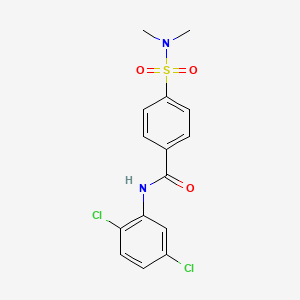

1-Bromo-2-((methylsulfonyl)methyl)benzene, also known as 1-(Bromomethyl)-2-(methylsulfonyl)benzene, is a chemical compound with the molecular formula C8H9BrO2S . It has an average mass of 249.125 Da and a monoisotopic mass of 247.950653 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a bromomethyl group and a methylsulfonyl group attached to it .Physical and Chemical Properties Analysis

This compound is a solid substance . Its InChI code is 1S/C8H9BrO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3 .Aplicaciones Científicas De Investigación

Synthesis of Benzothiazines and Benzoisothiazoles

Researchers have found that the reaction of S-2-bromophenyl-S-methylsulfoximine with terminal alkynes, in the presence of a palladium catalyst, results in the formation of both 1,2-benzothiazines and 1,2-benzoisothiazoles. This synthesis approach demonstrates the utility of bromophenyl compounds in creating complex heterocyclic structures, which could have applications in pharmaceuticals and materials science (Harmata et al., 2005).

Catalysis and Synthetic Applications

In another study, a novel N-bromo sulfonamide reagent was synthesized and characterized. This reagent was used as a highly efficient catalyst for the synthesis of compounds via a one-pot pseudo five-component condensation reaction. This illustrates the role of bromo sulfonamide compounds in facilitating complex chemical reactions, highlighting their potential as catalysts in organic synthesis (Khazaei et al., 2014).

Multi-Coupling Reagent

Research on 3-Bromo-2-(tert-butylsulfonyl)-1-propene, a compound closely related to 1-Bromo-2-((methylsulfonyl)methyl)benzene, indicates its use as a versatile multi-coupling reagent. It reacts with various electrophiles in the presence of zinc metal to give unsaturated sulfones, which can further react to yield highly functionalized sulfones. This showcases the compound's utility in synthesizing diverse functional materials (Auvray, Knochel, & Normant, 1985).

Enzyme Inhibition Activities

A study conducted by Bayrak et al. synthesized and tested derivatives of bromophenols for their enzyme inhibition activities. While this research focuses on bromophenol derivatives, it underscores the broader potential of brominated compounds in biochemical applications, including drug discovery and development (Bayrak et al., 2019).

Ionic Liquid Catalysis

Research involving sulfonic acid functionalized imidazolium salts with FeCl3 highlights the effectiveness of these catalytic systems in synthesizing benzimidazoles at room temperature. This research, while focusing on a different set of compounds, illustrates the importance of sulfonic acid derivatives in catalysis, potentially extending to compounds like this compound (Khazaei et al., 2011).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known to undergo a coupling reaction with benzene sulfonamide in the presence of copper (i)iodide to form the corresponding n-aryl sulfonamide . This suggests that it may interact with its targets through a similar mechanism, leading to changes in their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-((methylsulfonyl)methyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Additionally, individual factors such as age, sex, health status, and genetic makeup can influence its efficacy and potential side effects.

Propiedades

IUPAC Name |

1-bromo-2-(methylsulfonylmethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULUABWJXGYTEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948049 |

Source

|

| Record name | 1-Bromo-2-[(methanesulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25195-52-2 |

Source

|

| Record name | 1-Bromo-2-[(methanesulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2908811.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2908812.png)

![[2-[[3-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-ylidene]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2908814.png)

![2-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2908821.png)

![4-methyl-3-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2908826.png)

![3-[(3-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2908833.png)

![N-[1-(1-Methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2908834.png)